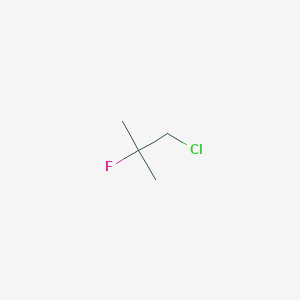

1-Chloro-2-fluoro-2-methylpropane

Description

Molecular Formula: C₄H₈ClF Average Mass: 110.556 g/mol Monoisotopic Mass: 110.029856 g/mol CAS RN: 19752-20-6 ChemSpider ID: 32994651

1-Chloro-2-fluoro-2-methylpropane is a halogenated hydrocarbon featuring a branched propane backbone with chlorine and fluorine substituents at the 1- and 2-positions, respectively, and a methyl group at the 2-position. This structure confers unique steric and electronic properties, influencing its reactivity and physical characteristics. The compound is primarily utilized in organic synthesis, particularly in pharmaceutical and agrochemical research, where fluorinated compounds are valued for their metabolic stability and bioavailability enhancement .

Properties

IUPAC Name |

1-chloro-2-fluoro-2-methylpropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClF/c1-4(2,6)3-5/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGWXSWSSOONRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-2-fluoro-2-methylpropane can be synthesized through several methods. One common method involves the halogenation of 2-methylpropane (isobutane) using chlorine and fluorine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the proper substitution of hydrogen atoms with chlorine and fluorine.

Industrial Production Methods

In an industrial setting, the production of 1-chloro-2-fluoro-2-methylpropane often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may include steps such as distillation and purification to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-fluoro-2-methylpropane undergoes several types of chemical reactions, including:

Nucleophilic Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atom is replaced by a nucleophile.

Elimination Reactions: It can also undergo elimination reactions to form alkenes.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. These reactions are typically carried out in polar solvents such as water or alcohol.

Elimination Reactions: Strong bases like potassium tert-butoxide are often used to induce elimination reactions, usually in non-polar solvents.

Major Products

Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using sodium hydroxide can produce 2-fluoro-2-methylpropanol.

Elimination Reactions: The major product is typically an alkene, such as 2-fluoropropene.

Scientific Research Applications

1-Chloro-2-fluoro-2-methylpropane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the study of substitution and elimination reactions.

Biology: It can be used to study the effects of halogenated compounds on biological systems.

Medicine: Research into its potential use as an intermediate in the synthesis of pharmaceuticals.

Industry: It is used in the production of other chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-chloro-2-fluoro-2-methylpropane in chemical reactions involves the interaction of its halogen atoms with nucleophiles or bases. In nucleophilic substitution reactions, the nucleophile attacks the carbon atom bonded to the halogen, leading to the displacement of the halogen atom. In elimination reactions, a base abstracts a proton, leading to the formation of a double bond and the elimination of the halogen atom.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural and molecular differences between 1-Chloro-2-fluoro-2-methylpropane and structurally related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Structural Features |

|---|---|---|---|---|

| 1-Chloro-2-fluoro-2-methylpropane | C₄H₈ClF | 110.56 | Cl (1), F (2), CH₃ (2) | Branched tertiary carbon with dual halogens |

| 2-Chloro-2-methylpropane | C₄H₉Cl | 92.57 | Cl (2), CH₃ (2) | Tertiary chloroalkane (no fluorine) |

| 1-Chloro-2,2-difluoropropane | C₃H₅ClF₂ | 114.52 | Cl (1), F (2,2) | Geminal difluoro substitution |

| 3-Chloro-2-methylpropene | C₄H₇Cl | 90.55 | Cl (3), CH₃ (2), double bond | Allylic chloride with unsaturated backbone |

Structural Insights :

- Branching and Steric Effects : The 2-methyl group in 1-Chloro-2-fluoro-2-methylpropane increases steric hindrance compared to linear analogs like 1-chloropropane, reducing nucleophilic substitution rates .

- Halogen Interactions: The proximity of chlorine (electronegativity: 3.0) and fluorine (4.0) creates a polar environment, enhancing dipole-dipole interactions and boiling points relative to non-fluorinated analogs like 2-Chloro-2-methylpropane .

- Fluorine vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.